

An In-Depth Technical Guide to the Discovery and Synthesis of Piperazine Sultosylate

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Compound of Interest		
Compound Name:	Sultosilic acid piperazine salt	
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Abstract

Piperazine sultosylate, also known as the piperazine salt of 2-hydroxy-5- (tosyloxy)benzenesulfonate, has been investigated for its potential as a hypolipidemic agent, influencing the levels of cholesterol and triglycerides in the body. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of Piperazine sultosylate. It includes detailed experimental protocols derived from patent literature, a summary of available quantitative data on its efficacy and toxicity, and a visualization of the proposed signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Discovery and Development

Piperazine sultosylate was developed by Laboratorios del Dr. Esteve, S.A., a Spanish pharmaceutical company with a history dating back to 1929. The company's research into novel compounds for treating metabolic disorders led to the synthesis and patenting of this molecule.[1] The initial patents describe its potential use as a hypocholesterolaemic, hypotriglycaemic, and hypolipaemic agent.[2] While the exact timeline of its discovery is not extensively documented in publicly available literature, the patent filings in the mid-1970s indicate the period of its primary development.



Synthesis of Piperazine Sultosylate

The synthesis of Piperazine sultosylate is a multi-step process that begins with the tosylation of a 2,5-dihydroxybenzenesulphonic acid salt, followed by salt formation with piperazine. The following protocols are based on procedures outlined in the patent literature.

Experimental Protocols

Part 1: Preparation of the Ammonium Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

- Reaction Setup: In a suitable reaction vessel, dissolve 214 g (0.813 mol) of the diethylamine salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia in 300 ml of water. Cool the solution to 0°C.
- Tosyl Chloride Addition: Slowly add a solution of 150 g (0.787 mol) of tosyl chloride dissolved in 200 ml of dimethylformamide to the cooled aqueous solution.
- Reaction: Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will
 precipitate.
- Isolation: Adjust the pH of the mixture to 4 with hydrochloric acid. Filter the precipitate and
 wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid
 monotosylate.[3][4]

Part 2: Preparation of the Piperazine Double Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

- Dissolution: Dissolve 207 g (0.571 mol) of the ammonium salt of 2,5dihydroxybenzenesulphonic acid monotosylate in 350 ml of water at 70-80°C.
- Piperazine Addition: To the hot solution, add 24.1 g (0.279 mol) of piperazine and stir the mixture for 15 minutes.
- Precipitation: At 50-55°C, add hydrochloric acid to adjust the pH to 1.
- Isolation: Cool the mixture to 0°C. Filter the resulting white solid and wash it with water. This yields the piperazine double salt.[3]



Part 3: Preparation of Piperazine Sultosylate

- Reaction Setup: Add 190 g (0.245 mol) of the piperazine double salt obtained in Part 2 to a solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol at 70°C.
- Dissolution: Heat the mixture to 80-85°C and add approximately 20 ml of water until complete dissolution is achieved.
- Crystallization: Slowly cool the solution to 0°C and maintain this temperature for one hour.
- Final Product Isolation: Filter the crystalline white solid, wash it with ethanol, and dry to obtain Piperazine sultosylate.[3]

Quantitative Data

The available quantitative data for Piperazine sultosylate is limited. The following tables summarize the key findings from preclinical and clinical studies.

Table 1: Efficacy Data from a Clinical Trial

Parameter	Treatment Group	Change from Baseline	p-value
LDL Cholesterol	Pravastatin alone	+12.605 ± 22.777%	0.022
Pravastatin + Piperazine sultosylate	-6.396 ± 13.157%		
Apolipoprotein-B	Pravastatin alone	+10.464 ± 8.446%	0.028
Pravastatin + Piperazine sultosylate	+0.767 ± 12.335%		
Triglycerides	Pravastatin + Piperazine sultosylate	No significant difference from baseline	N/A

Data from a 12-week pilot clinical trial in 26 patients with type 2b hyperlipoproteinemia who had responded to pravastatin for cholesterol but not triglycerides.



Table 2: Toxicity Data

Parameter	Species	Value
Oral LD50	Rat	> 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base)
Oral LD50	Mouse	> 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base)

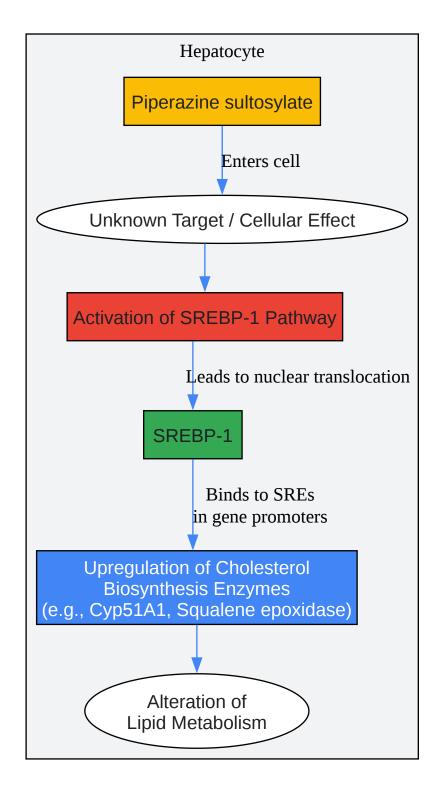
Data from a summary report by the European Medicines Agency.[2]

Proposed Mechanism of Action and Signaling Pathway

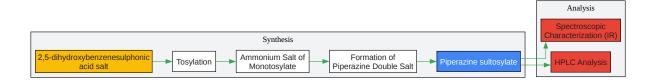
While the precise mechanism of action for the hypolipidemic effects of Piperazine sultosylate is not fully elucidated, research on other piperazine derivatives suggests a potential pathway involving the regulation of cholesterol biosynthesis. Studies have shown that certain piperazine compounds can lead to the up-regulation of key enzymes involved in cholesterol synthesis.[5] [6] This up-regulation is reportedly mediated by the sterol regulatory element-binding protein (SREBP-1).[5][6]

The proposed signaling pathway, based on this evidence, is as follows:









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